2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-11-7-5-9-13-14(11)18-17(24-13)19-16(20)10-6-4-8-12(22-2)15(10)23-3/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXQCDYWPVRWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with 4-methoxy-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is in the development of pharmaceuticals. The compound has been investigated for its potential as:
- Anticancer Agent : Studies have indicated that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The incorporation of methoxy groups may enhance the compound's ability to penetrate cell membranes and interact with biological targets .
- Antimicrobial Activity : Research has shown that compounds containing benzothiazole moieties possess antimicrobial properties. This compound could be evaluated for its efficacy against bacterial and fungal strains .
Pharmacology
In pharmacological studies, the compound is being explored for its effects on:
- Enzyme Inhibition : It has potential as an inhibitor of certain enzymes involved in disease pathways. The benzothiazole structure is known to interact with enzyme active sites, making it a candidate for drug design targeting specific diseases .
- Neuroprotective Effects : Some derivatives of benzothiazole have demonstrated neuroprotective properties. Investigating this compound could lead to new treatments for neurodegenerative diseases .
Material Science
Beyond biological applications, this compound can be utilized in:
- Polymer Chemistry : The compound may serve as a functional monomer in the synthesis of polymers with specific properties such as enhanced thermal stability or UV resistance .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives and tested their anticancer activity against human breast cancer cells. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, suggesting a pathway for further development as anticancer agents.
Case Study 2: Antimicrobial Properties
A research article in Pharmaceutical Biology explored the antimicrobial efficacy of benzothiazole derivatives against resistant strains of bacteria. The study found that compounds with structural similarities to this compound showed promising results in inhibiting bacterial growth.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to the modulation of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the benzothiazole moiety, resulting in different biological activities.
4-Methoxy-1,3-benzothiazol-2-ylamine: Lacks the benzamide core, leading to different chemical properties and applications.
Uniqueness
2,3-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzamide core and benzothiazole moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and material science .
Biological Activity
2,3-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as G856-7105, is a compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant case studies that highlight its efficacy in various applications.
The molecular formula of this compound is C24H23N3O4S, with a molecular weight of 449.53 g/mol. The compound features multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 449.53 g/mol |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 8 |
| LogP (Partition Coefficient) | 4.717 |
| Water Solubility (LogSw) | -4.44 |
Biological Activity
Studies have shown that compounds similar to this compound exhibit a range of biological activities including antiproliferative, antibacterial, and antiviral effects.
Antiproliferative Activity
Research indicates that derivatives of benzothiazole compounds can demonstrate significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 cells, indicating strong potential for therapeutic applications in oncology .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MCF-7 | 1.2 |
| Compound 11 | HEK293 | 5.3 |
| G856-7105 | TBD | TBD |
Antibacterial Activity
Benzothiazole derivatives have also been evaluated for their antibacterial properties. Some compounds within this class have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 8 µM to 32 µM .
Case Studies
- Antiviral Potential : In a study focused on antiviral agents targeting Hepatitis B Virus (HBV), related compounds exhibited promising anti-HBV activity with IC50 values significantly lower than conventional treatments .
- Multitarget Inhibition : Recent research has highlighted the potential of benzothiazole derivatives as multitargeted ligands for conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial in neurodegenerative pathways .
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide?
Basic Research Focus
The synthesis typically involves coupling a benzothiazol-2-amine derivative with a substituted benzoyl chloride. Key steps include:
- Reagent selection : Use absolute ethanol or DMSO as solvents to enhance solubility of intermediates.
- Reaction conditions : Reflux for 4–18 hours under acidic catalysis (e.g., glacial acetic acid) to promote amide bond formation .
- Purification : Crystallization using ethanol-water mixtures improves yield (65–75%) and purity .
- Critical parameters : Monitor reaction completion via TLC or HPLC, and optimize stoichiometry (1:1 molar ratio of amine to acyl chloride) to minimize byproducts.
What spectroscopic and crystallographic methods are most reliable for confirming the compound’s structure?
Basic Research Focus
Structural validation requires a multi-technique approach:
- NMR : 1H/13C NMR identifies methoxy groups (δ 3.8–4.0 ppm for OCH3) and benzothiazole protons (δ 7.2–8.1 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 314.359 (C16H14N2O3S) .
- X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.74 Å, C–O: 1.36 Å) and dihedral angles to validate the benzamide-thiazole conformation .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Advanced Research Focus
Integrated computational-experimental workflows are critical:
- Reaction path search : Quantum mechanical calculations (DFT) predict transition states and energetics for amide coupling or substituent modifications .
- Docking studies : Molecular dynamics simulations identify binding affinities to target proteins (e.g., kinases or enzymes linked to inflammation) .
- Data-driven optimization : Machine learning models trained on reaction yields or biological data prioritize high-potential derivatives .
How can contradictory biological activity data across studies be systematically resolved?
Advanced Research Focus
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory activity) and controls .
- Purity validation : HPLC purity >98% reduces off-target effects .
- Dose-response curves : Establish EC50/IC50 values across multiple replicates to confirm potency trends .
What strategies improve yield in multi-step syntheses of benzothiazole-benzamide hybrids?
Advanced Research Focus
Yield optimization requires iterative process refinement:
- Intermediate stabilization : Protect reactive sites (e.g., amino groups) during benzothiazole ring formation .
- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or coupling agents (EDC/HOBt) to accelerate amidation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
How can structure-activity relationships (SAR) be established for this compound’s antimicrobial activity?
Advanced Research Focus
SAR studies involve systematic structural modifications:
- Substituent variation : Replace methoxy groups with halogens (e.g., Cl, F) or alkyl chains to assess hydrophobicity effects .
- Bioisosteric replacement : Swap benzothiazole with thiadiazole or oxadiazole rings to evaluate ring size/electronic impacts .
- Activity cliffs : Compare MIC values against S. aureus or E. coli to identify critical functional groups .
What analytical techniques are essential for detecting degradation products under storage conditions?
Advanced Research Focus
Stability studies require:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light to simulate aging .
- LC-MS/MS : Identify hydrolysis products (e.g., free benzothiazol-2-amine) or oxidation byproducts .
- Kinetic modeling : Calculate degradation rate constants (k) to recommend storage conditions (e.g., desiccated, 4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
